molecular formula C8H10O4 B14354142 Methyl (2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate CAS No. 92072-27-0

Methyl (2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate

Cat. No.: B14354142
CAS No.: 92072-27-0
M. Wt: 170.16 g/mol
InChI Key: MIVQZQMAIWWHME-UHFFFAOYSA-N
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Description

Methyl (2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate: is an organic compound with a molecular formula of C₈H₁₀O₄ It is a derivative of cyclopentenone and is characterized by the presence of a hydroxy group and a keto group on the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl (2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate typically begins with commercially available starting materials such as cyclopentadiene and methyl acrylate.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures, with the use of catalysts such as palladium or platinum to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, with the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl (2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate can undergo oxidation reactions to form diketone derivatives.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: It can undergo substitution reactions where the hydroxy group is replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of diketone derivatives.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Methyl (2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Medicine:

    Drug Development: Due to its structural similarity to certain bioactive molecules, it is explored for the development of new therapeutic agents.

Industry:

    Fragrance Industry: The compound is used in the synthesis of fragrance molecules due to its pleasant odor.

Mechanism of Action

The mechanism of action of Methyl (2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and keto groups on the cyclopentene ring allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds:

    Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate: This compound is structurally similar but has a longer carbon chain, making it more hydrophobic.

    Methyl (5-methylidene-4-oxocyclopent-2-en-1-yl)acetate: This compound has a similar cyclopentene ring but with different substituents, affecting its reactivity and applications.

Uniqueness: Methyl (2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate is unique due to the specific positioning of the hydroxy and keto groups on the cyclopentene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Properties

92072-27-0

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

methyl 2-(2-hydroxy-5-oxocyclopent-3-en-1-yl)acetate

InChI

InChI=1S/C8H10O4/c1-12-8(11)4-5-6(9)2-3-7(5)10/h2-3,5-6,9H,4H2,1H3

InChI Key

MIVQZQMAIWWHME-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1C(C=CC1=O)O

Origin of Product

United States

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